Ortho-Hydroxy Substitution Confers Enhanced Cholinesterase Selectivity Relative to Meta- and Para-Hydroxy Carbamate Analogs
In a systematic SAR study of 25 silicon-based carbamate derivatives tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the ortho-hydroxyphenyl carbamate derivative (Compound 2) achieved the lowest IC₅₀ value among all tested regioisomers and exhibited a selectivity profile most closely matching the clinical reference drug galanthamine [1]. In contrast, the meta-hydroxy derivative (Compound 3) and para-hydroxy derivative (Compound 4) displayed inhibitory profiles aligned with rivastigmine rather than galanthamine [1]. This divergence in selectivity index between ortho-, meta-, and para-hydroxy carbamates demonstrates that the hydroxy position, not merely its presence, dictates cholinesterase isoform preference.
| Evidence Dimension | Cholinesterase inhibition profile and selectivity index (SI) relative to reference drugs |
|---|---|
| Target Compound Data | Compound 2 (benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate): lowest IC₅₀ among ortho/meta/para series; activity corresponds well with galanthamine [1] |
| Comparator Or Baseline | Compound 3 (3-hydroxyphenyl analog): inhibitory profile in line with rivastigmine; Compound 4 (4-hydroxyphenyl analog): inhibitory profile in line with rivastigmine [1] |
| Quantified Difference | Qualitative shift in reference drug matching: ortho → galanthamine-like; meta/para → rivastigmine-like. Selectivity index values reported as 'fairly high' for ortho and meta derivatives relative to the series [1]. |
| Conditions | In vitro AChE/BChE enzyme inhibition assays; comparison against marketed drugs rivastigmine and galanthamine as reference standards [1] |
Why This Matters
For procurement decisions in cholinesterase-targeting research programs, the ortho-hydroxy carbamate scaffold offers a galanthamine-mimetic selectivity profile that cannot be replicated by meta- or para-hydroxy regioisomers, directly impacting assay design and SAR hypothesis testing.
- [1] Bąk, A., Pizova, H., Kozik, V., Vorcakova, K., Kos, J., Treml, J., Odehnalova, K., Oravec, M., Imramovsky, A., Bobal, P., Smolinski, A., Trávníček, Z., & Jampilek, J. (2019). SAR-mediated similarity assessment of the property profile for new, silicon-based AChE/BChE inhibitors. International Journal of Molecular Sciences. 'Notably, benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate (2) ... prescribed with the lowest IC50 value that corresponds quite well with galanthamine inhibition activity, while ... molecules 3 and ... 4 are in line with rivastigmine activity.' View Source
